(2E,2'E)-N,N'-hexane-1,6-diylbis[3-(4-fluorophenyl)prop-2-enamide]
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Overview
Description
(2E,2’E)-N,N’-hexane-1,6-diylbis[3-(4-fluorophenyl)prop-2-enamide] is a synthetic organic compound characterized by the presence of two fluorophenyl groups and a hexane-1,6-diylbis backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-N,N’-hexane-1,6-diylbis[3-(4-fluorophenyl)prop-2-enamide] typically involves the reaction of hexane-1,6-diamine with 3-(4-fluorophenyl)prop-2-enoyl chloride. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2E,2’E)-N,N’-hexane-1,6-diylbis[3-(4-fluorophenyl)prop-2-enamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(2E,2’E)-N,N’-hexane-1,6-diylbis[3-(4-fluorophenyl)prop-2-enamide] has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Materials Science: The compound is studied for its potential use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (2E,2’E)-N,N’-hexane-1,6-diylbis[3-(4-fluorophenyl)prop-2-enamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(3-Fluorophenyl)-3-(4-fluorophenyl)acrylamide
- (2E)-3-(4’-Halophenyl)prop-2-enoyl sulfachlorpyridazine sodium salts
- (2E)-3-(2H-Chromen-3-yl)-N-(4-fluorophenyl)acrylamide
Uniqueness
(2E,2’E)-N,N’-hexane-1,6-diylbis[3-(4-fluorophenyl)prop-2-enamide] is unique due to its hexane-1,6-diylbis backbone, which provides a distinct spatial arrangement of the fluorophenyl groups. This structural feature may confer specific properties, such as enhanced stability or unique binding interactions, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H26F2N2O2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[6-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]hexyl]prop-2-enamide |
InChI |
InChI=1S/C24H26F2N2O2/c25-21-11-5-19(6-12-21)9-15-23(29)27-17-3-1-2-4-18-28-24(30)16-10-20-7-13-22(26)14-8-20/h5-16H,1-4,17-18H2,(H,27,29)(H,28,30)/b15-9+,16-10+ |
InChI Key |
SWYYYRWXVQCJPK-KAVGSWPWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCCCCCNC(=O)/C=C/C2=CC=C(C=C2)F)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCCCCNC(=O)C=CC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
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